5-aminoisoquinolin-6-ol dihydrochloride
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Overview
Description
5-aminoisoquinolin-6-ol dihydrochloride is a heterocyclic aromatic organic compound. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. Isoquinoline derivatives are significant in medicinal chemistry due to their presence in various natural alkaloids and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 5-aminoisoquinolin-6-ol dihydrochloride, can be achieved through several methods. One common approach is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method is the Bischler-Napieralski reaction, which uses β-arylethylamines and carbonyl compounds in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and purity. For instance, the use of metal catalysts such as palladium or copper can facilitate the cyclization reactions required to form the isoquinoline ring . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-aminoisoquinolin-6-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogenation or alkylation can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a quinone derivative, while reduction of the nitro group results in an amino derivative .
Scientific Research Applications
5-aminoisoquinolin-6-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It serves as a probe in studying enzyme activities and protein interactions.
Industry: These compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-aminoisoquinolin-6-ol dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 5-aminoisoquinolin-6-ol dihydrochloride, known for its basic structure and biological activity.
Quinoline: A structural isomer of isoquinoline, widely used in medicinal chemistry for its anti-malarial properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .
Properties
CAS No. |
2763780-07-8 |
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Molecular Formula |
C9H10Cl2N2O |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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